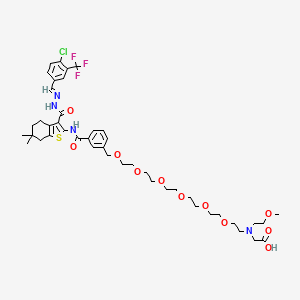
NaPi2b-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NaPi2b-IN-1 is a potent and orally active inhibitor of the sodium-dependent phosphate transport protein 2b (NaPi2b). This compound has an IC50 of 64 nM and is primarily expressed in the small intestine, lungs, and testes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NaPi2b-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the production scale and regulatory standards .
化学反応の分析
Types of Reactions
NaPi2b-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
科学的研究の応用
NaPi2b-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study phosphate transport mechanisms and to develop new inhibitors.
Biology: Investigated for its role in phosphate homeostasis and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions related to phosphate imbalance, such as hyperphosphatemia.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting phosphate transport
作用機序
NaPi2b-IN-1 exerts its effects by inhibiting the sodium-dependent phosphate transport protein 2b (NaPi2b). This inhibition disrupts phosphate homeostasis, leading to decreased phosphate absorption in the small intestine and other tissues. The molecular targets and pathways involved include the NaPi2b protein and associated signaling pathways that regulate phosphate transport and homeostasis .
類似化合物との比較
Similar Compounds
Lifastuzumab Vedotin: An antibody-drug conjugate targeting NaPi2b, used in cancer therapy.
Upifitamab Rilsodotin: Another antibody-drug conjugate targeting NaPi2b, with applications in oncology
Uniqueness
NaPi2b-IN-1 is unique due to its potent and selective inhibition of NaPi2b, making it a valuable tool for studying phosphate transport and developing new therapeutic strategies. Its oral activity and specific targeting of NaPi2b distinguish it from other similar compounds .
特性
分子式 |
C44H58ClF3N4O11S |
|---|---|
分子量 |
943.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[[3-[[3-[[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]carbamoyl]-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-2-yl]carbamoyl]phenyl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-(2-methoxyethyl)amino]acetic acid |
InChI |
InChI=1S/C44H58ClF3N4O11S/c1-43(2)10-9-34-37(27-43)64-42(39(34)41(56)51-49-28-31-7-8-36(45)35(26-31)44(46,47)48)50-40(55)33-6-4-5-32(25-33)30-63-24-23-62-22-21-61-20-19-60-18-17-59-16-15-58-14-12-52(11-13-57-3)29-38(53)54/h4-8,25-26,28H,9-24,27,29-30H2,1-3H3,(H,50,55)(H,51,56)(H,53,54)/b49-28+ |
InChIキー |
KDDSSBXRLQRJDR-GBIUOOPFSA-N |
異性体SMILES |
CC1(CCC2=C(C1)SC(=C2C(=O)N/N=C/C3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |
正規SMILES |
CC1(CCC2=C(C1)SC(=C2C(=O)NN=CC3=CC(=C(C=C3)Cl)C(F)(F)F)NC(=O)C4=CC=CC(=C4)COCCOCCOCCOCCOCCOCCN(CCOC)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


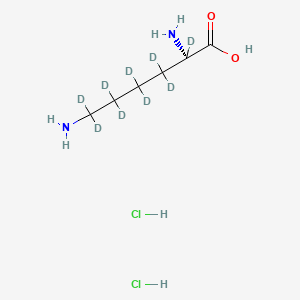
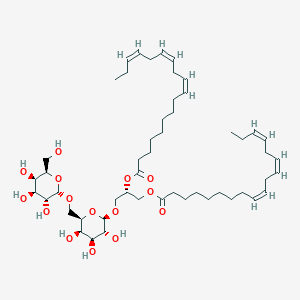
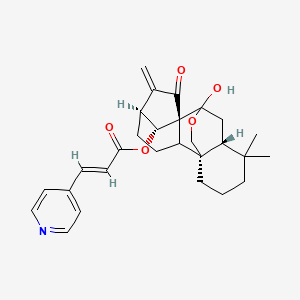
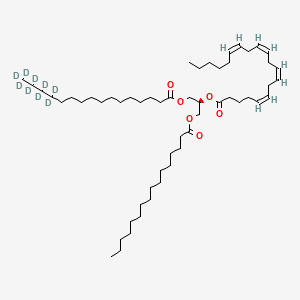
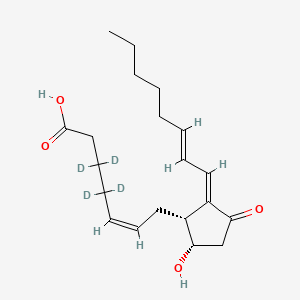
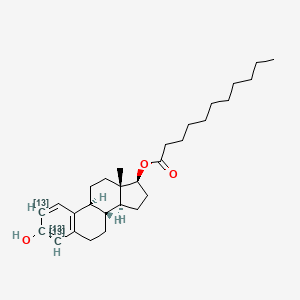
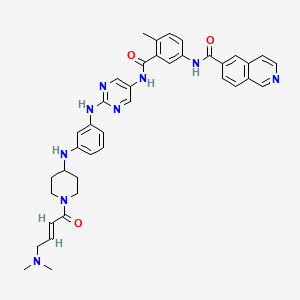


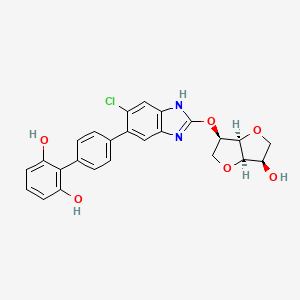

![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

